An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide
An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide
Introduction
N-(4-Acetylphenyl)acetamide, more commonly known as Acetaminophen or Paracetamol, is a cornerstone of modern pharmacotherapy.[1] First approved by the U.S. FDA in 1951, it has become one of the most widely used analgesic (pain-relieving) and antipyretic (fever-reducing) medications globally, recommended as a first-line treatment for mild to moderate pain by the World Health Organization (WHO).[1] Its enduring prevalence in both over-the-counter (OTC) and prescription formulations stems from its well-established efficacy, low incidence of side effects at therapeutic doses, and lack of gastric irritation compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.[2]
This technical guide provides an in-depth examination of the fundamental properties of N-(4-Acetylphenyl)acetamide, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and biological activity, offering field-proven insights and methodologies.
Physicochemical Properties
The physical and chemical characteristics of an active pharmaceutical ingredient (API) are foundational to its formulation, delivery, and biological activity. N-(4-Acetylphenyl)acetamide is a white, odorless crystalline powder.[3] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-hydroxyphenyl)acetamide | [2] |
| Synonyms | Acetaminophen, Paracetamol, APAP | [1][3] |
| CAS Number | 103-90-2 | [3] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [4] |
| Melting Point | 169–172 °C (336–342 °F) | [2][5] |
| Density | 1.293 g/cm³ at 21°C | [4][6] |
| pKa | 9.38 - 9.5 | [1][7] |
| UV max (Ethanol) | 249-250 nm | [8][9] |
| Water Solubility | ~14 mg/mL (or 14 g/L) at 20-25°C | [2][10] |
| Solubility Profile | Freely soluble in ethanol and hot water; soluble in acetone and methanol; practically insoluble in cold water and petroleum ether.[3][5] |
The pKa of approximately 9.5 is attributed to the phenolic hydroxyl group, making the compound a very weak acid.[7][11] This property is critical for understanding its behavior in physiological environments and for developing analytical methods, as its state of ionization will change with pH. Its limited solubility in cold water but greater solubility in hot water is the fundamental principle enabling its purification via recrystallization.[1][12]
Synthesis and Purification
The most common and economically viable synthesis of N-(4-Acetylphenyl)acetamide is the acetylation of p-aminophenol with acetic anhydride.[12][13] This reaction is a straightforward nucleophilic acyl substitution, forming the stable amide functional group.
Mechanism Rationale
The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[13] This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group and forming the amide bond. The by-product of this reaction is acetic acid.[12] While the reaction can proceed without a catalyst, it is often expedited by the addition of a few drops of a strong acid like sulfuric acid.[14]
Workflow for Laboratory Synthesis```dot
Caption: Metabolic pathways of N-(4-Acetylphenyl)acetamide in the liver.
Safety and Handling
While N-(4-Acetylphenyl)acetamide is safe at therapeutic doses, it should be handled with appropriate care in a laboratory or manufacturing setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. [15]In case of insufficient ventilation or when handling large quantities of powder, a certified respirator should be used to avoid inhalation. [15]* Handling: Avoid creating dust. [15]Use in a well-ventilated area or under a chemical fume hood. [16]Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][18]The compound is sensitive to light and humidity, which can cause hydrolysis and degradation. [3][17]* First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [15] * Skin Contact: Wash the affected area with soap and water. [15] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [15] * Ingestion: Do not induce vomiting. Seek immediate medical attention, especially if a large quantity is swallowed. [15]* Fire: The compound may be combustible at high temperatures, producing carbon and nitrogen oxides. Use a dry chemical powder, water spray, or foam for extinguishing. [4][15]
-
Conclusion
N-(4-Acetylphenyl)acetamide is a remarkably effective and widely used pharmaceutical agent whose apparent simplicity belies a complex pharmacological and metabolic profile. For the drug development professional, a thorough understanding of its fundamental properties—from its straightforward synthesis and purification to the critical nuances of its hepatic metabolism—is essential. The methodologies for its synthesis and analysis are robust and validated, providing a clear path for quality control and characterization. Its safety profile, while excellent at therapeutic doses, is dominated by the dose-dependent risk of hepatotoxicity, a classic example of how metabolic pathways can become overwhelmed, leading to adverse outcomes. This guide serves as a foundational resource, integrating the chemical, analytical, and pharmacological principles that govern this vital medication.
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